

Spectroscopic Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Chlorophenoxy)ethanol**

Cat. No.: **B157507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **2-(4-Chlorophenoxy)ethanol**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for its identification and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for **2-(4-Chlorophenoxy)ethanol** is $C_8H_9ClO_2$ with a molecular weight of 172.61 g/mol. [\[1\]](#) The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **2-(4-Chlorophenoxy)ethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data for **2-(4-Chlorophenoxy)ethanol**

Chemical Shift (δ) ppm	Assignment
Data not available	C1 (C-O)
Data not available	C2/C6 (Ar-CH)
Data not available	C3/C5 (Ar-CH)
Data not available	C4 (Ar-C-Cl)
Data not available	-O-CH ₂ -
Data not available	-CH ₂ -OH

Note: Specific, experimentally-derived chemical shift values for ^1H and ^{13}C NMR were not publicly available in the searched resources. The assignments are predicted based on the known structure of **2-(4-Chlorophenoxy)ethanol**.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2-(4-Chlorophenoxy)ethanol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	O-H stretch (alcohol)
Data not available	C-H stretch (aromatic)
Data not available	C-H stretch (aliphatic)
Data not available	C=C stretch (aromatic)
Data not available	C-O stretch (ether)
Data not available	C-O stretch (alcohol)
Data not available	C-Cl stretch

Note: A detailed list of IR absorption peaks was not available in the searched resources. The functional group assignments are based on the expected vibrational modes for the structure of **2-(4-Chlorophenoxy)ethanol**.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-(4-Chlorophenoxy)ethanol**

m/z	Relative Intensity	Assignment
172	Data not available	[M] ⁺ (Molecular Ion)
130	Data not available	
128	Data not available	

Note: The relative intensities for the m/z peaks were not specified in the available data. The assignment of the molecular ion is based on the molecular weight of the compound.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

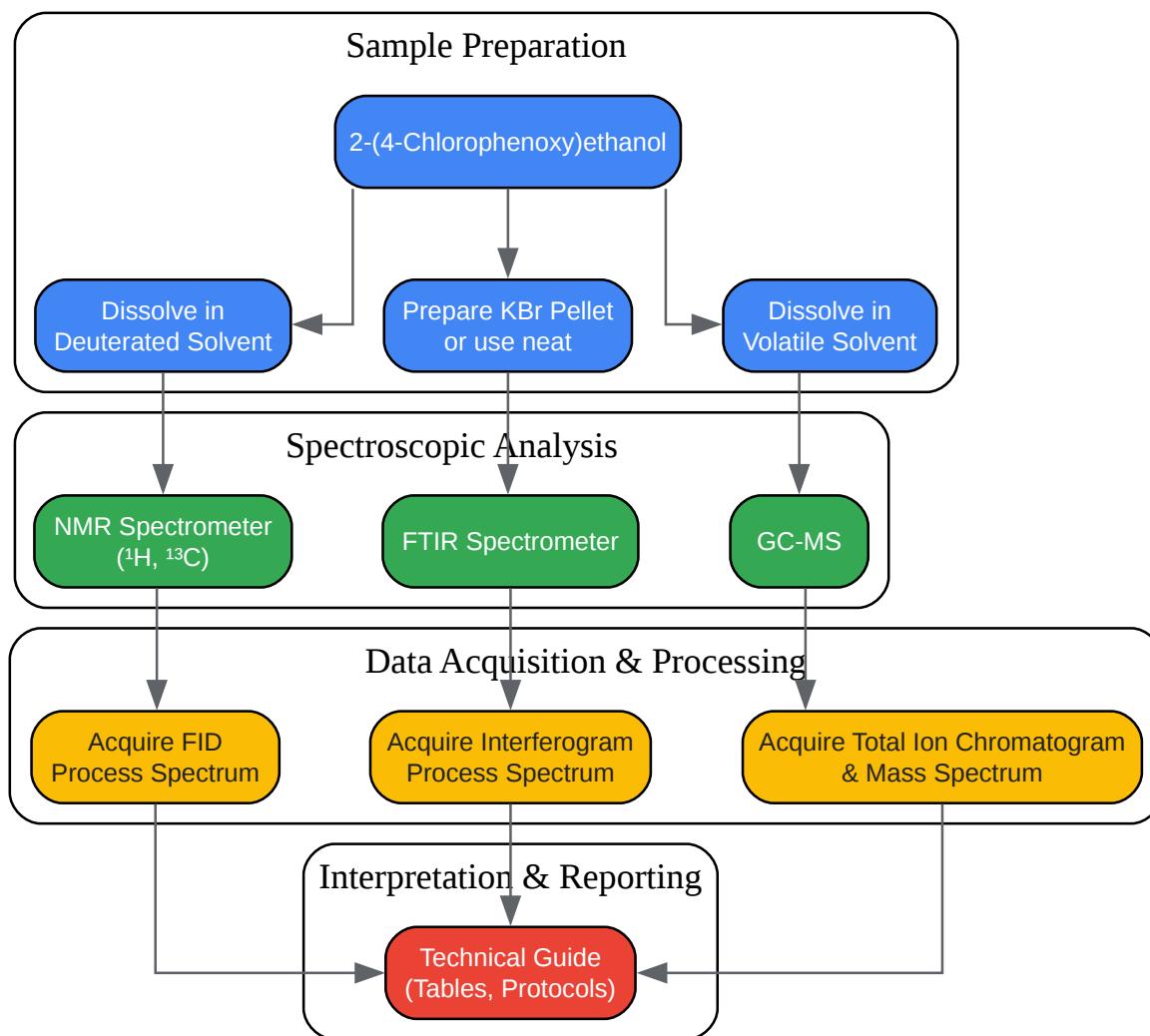
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **2-(4-Chlorophenoxy)ethanol** is dissolved in approximately 0.75 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, for example, a Bruker AVANCE series spectrometer, operating at a field strength of 300 MHz or higher for protons.
- ^1H NMR Acquisition: The ^1H NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay may be required.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: An FTIR spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum series, is used.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.

- Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-(4-Chlorophenoxy)ethanol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 $\mu\text{g/mL}$.
- Instrumentation: A GC-MS system, such as an Agilent GC-MSD or a Thermo Scientific TRACE GC with a mass selective detector, is used.
- Gas Chromatography: A 1 μL aliquot of the sample solution is injected into the GC. The injector temperature is typically set to 250 °C. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., a DB-5ms or HP-5ms column). A temperature program is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 280 °C.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum for **2-(4-Chlorophenoxy)ethanol** is obtained by plotting the relative abundance of the fragment ions against their m/z values. The resulting fragmentation pattern is used for structural elucidation and confirmation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(4-Chlorophenoxy)ethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-(4-Chlorophenoxy)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157507#spectroscopic-data-for-2-4-chlorophenoxy-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com